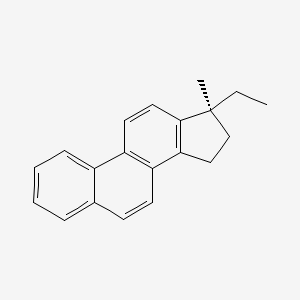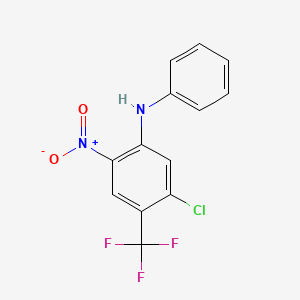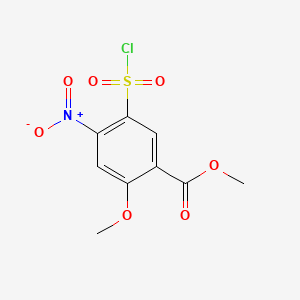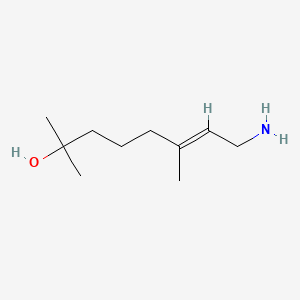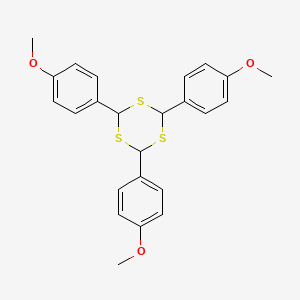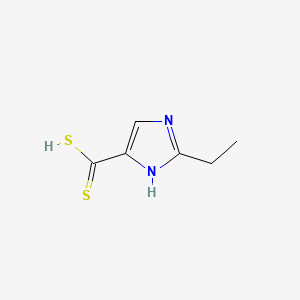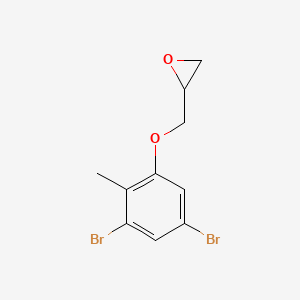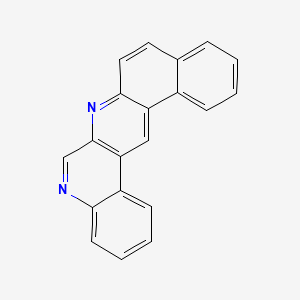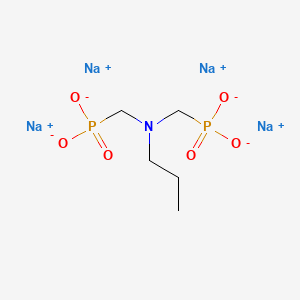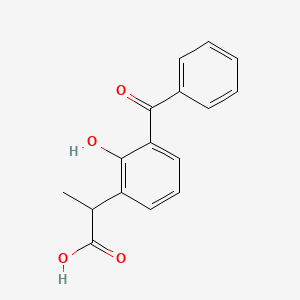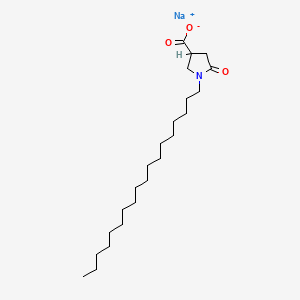
Sodium 1-octadecyl-5-oxopyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 1-octadecyl-5-oxopyrrolidine-3-carboxylate is a chemical compound with a unique structure that includes a pyrrolidine ring substituted with an octadecyl chain and a carboxylate group. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 1-octadecyl-5-oxopyrrolidine-3-carboxylate typically involves the reaction of 1-octadecylamine with 5-oxopyrrolidine-3-carboxylic acid under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the sodium salt. The reaction mixture is then purified through recrystallization or chromatography to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Sodium 1-octadecyl-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The carboxylate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Sodium 1-octadecyl-5-oxopyrrolidine-3-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates.
Biology: Employed in biological studies to investigate cell membrane interactions and protein folding.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including pain disorders and inflammatory conditions.
Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.
Mechanism of Action
The mechanism of action of sodium 1-octadecyl-5-oxopyrrolidine-3-carboxylate involves its interaction with cell membranes and proteins. The compound’s surfactant properties allow it to disrupt lipid bilayers, leading to changes in membrane permeability and protein function. This interaction can modulate various molecular pathways, including those involved in pain perception and inflammation.
Comparison with Similar Compounds
Similar Compounds
1-octadecyl-5-oxopyrrolidine-3-carboxylate: Similar structure but lacks the sodium ion.
5-oxopyrrolidine-3-carboxamides: Compounds with similar pyrrolidine rings but different substituents.
Pyrrolidine-2,5-diones: Compounds with a similar core structure but different functional groups.
Uniqueness
Sodium 1-octadecyl-5-oxopyrrolidine-3-carboxylate is unique due to its specific combination of a long alkyl chain, a pyrrolidine ring, and a carboxylate group. This unique structure imparts distinct surfactant properties and biological activities, making it valuable in various applications.
Properties
CAS No. |
94108-40-4 |
|---|---|
Molecular Formula |
C23H42NNaO3 |
Molecular Weight |
403.6 g/mol |
IUPAC Name |
sodium;1-octadecyl-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C23H43NO3.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20-21(23(26)27)19-22(24)25;/h21H,2-20H2,1H3,(H,26,27);/q;+1/p-1 |
InChI Key |
XGBGMIKUOCPNFA-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN1CC(CC1=O)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


